Bis(2-chloroethyl)amine-d4 Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

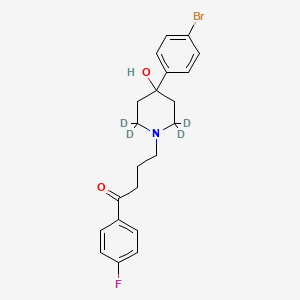

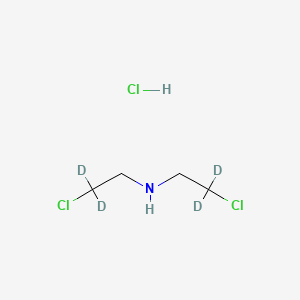

Bis(2-chloroethyl)amine-d4 Hydrochloride is a chemical compound used as a starting material to synthesize piperazine derivatives . It has a linear formula of (ClCH2CH2)2NH·HCl .

Synthesis Analysis

The synthesis of Bis(2-chloroethyl)amine-d4 Hydrochloride involves the reaction of diethanolamine and thionyl chloride . The reaction is controlled at a temperature between -4-6℃, and after completion, it is stirred at room temperature for 1 hour. The mixture is then heated to 60-65℃ until all crystals are precipitated .Molecular Structure Analysis

The molecular structure of Bis(2-chloroethyl)amine-d4 Hydrochloride can be represented by the SMILES string Cl.ClCCNCCCl . The InChI key for this compound is YMDZDFSUDFLGMX-UHFFFAOYSA-N .Chemical Reactions Analysis

Bis(2-chloroethyl)amine-d4 Hydrochloride is mainly used as a pharmaceutical intermediate . It is synthesized by the reaction of diethanolamine and thionyl chloride .Physical And Chemical Properties Analysis

Bis(2-chloroethyl)amine-d4 Hydrochloride is a powder with a melting point of 212-214 °C (lit.) . It has a molecular weight of 178.49 .Wissenschaftliche Forschungsanwendungen

Deuterium-Labeled Analogs Synthesis

Bis(2-chloroethyl)amine-d4 hydrochloride is used in the synthesis of deuterium-labeled analogs of drugs like cyclophosphamide and its metabolites, contributing to the field of stable isotope dilution-mass spectrometry. This application is crucial for the quantitative analysis of drugs and their metabolites in human body fluids, enhancing the precision of pharmacokinetic studies (Griggs & Jarman, 1975).

Chemical Synthesis Process Optimization

Research has focused on optimizing the synthesis process of Bis(2-chloroethyl)amine hydrochloride from diethanol amine, using agents like thionyl chloride and solvents such as chloroform. The process aims at achieving high yield and efficiency, contributing to the field of chemical manufacturing and process optimization (Xiao Cui-ping, 2009).

Physical Properties and Phase Transitions

Dielectric Constant Switching

Bis(2-chloroethyl)amine hydrochloride exhibits a unique property of sharp switching of its dielectric constant near room temperature. This switching, resulting from dynamic changes in the molecular cation states, is essential for the development of materials with applications in electronics and smart materials (Xiu-Dan Shao et al., 2015).

Material Synthesis and Properties

Formation of Layered Carbonaceous Material

Thermal carbonization of bis(2-chloroethyl)amine hydrochloride leads to the formation of a novel, functional layered carbonaceous material. Despite being different in structure and composition, this material shares similarities with graphite oxide, including dispersibility in water, ion-exchange properties, and photoluminescence. Such materials have potential applications in a variety of fields, including electronics, sensors, and material science (A. Bourlinos et al., 2009).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-chloro-N-(2-chloro-2,2-dideuterioethyl)-2,2-dideuterioethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Cl2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H/i1D2,2D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDZDFSUDFLGMX-PBCJVBLFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)NCCCl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CNCC([2H])([2H])Cl)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675697 |

Source

|

| Record name | 2-Chloro-N-[2-chloro(2,2-~2~H_2_)ethyl](2,2-~2~H_2_)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2-chloroethyl)amine-d4 Hydrochloride | |

CAS RN |

58880-33-4 |

Source

|

| Record name | 2-Chloro-N-[2-chloro(2,2-~2~H_2_)ethyl](2,2-~2~H_2_)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-2-Oxa-7a-azacyclopent[cd]inden-1-one, 4-ethylidene-2a,3,4,6,7,7b-hexahydro-3-hydroxy-, [2aS-(2a](/img/no-structure.png)

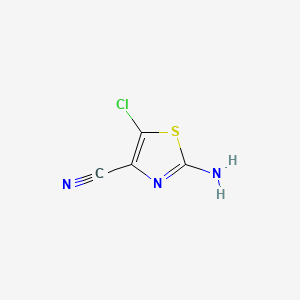

![7-Aminotetrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B564197.png)